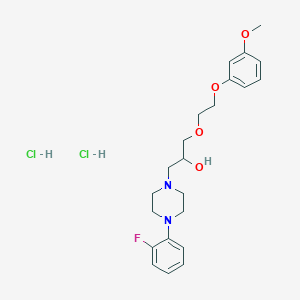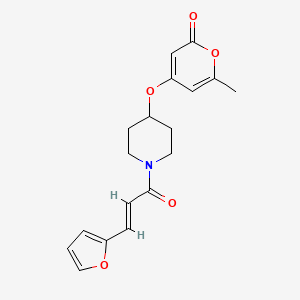![molecular formula C16H12F3NO4 B2501264 2-(2-{[4-(Trifluoromethoxy)phenyl]carbamoyl}phenyl)acetic acid CAS No. 667887-30-1](/img/structure/B2501264.png)
2-(2-{[4-(Trifluoromethoxy)phenyl]carbamoyl}phenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-(2-{[4-(Trifluoromethoxy)phenyl]carbamoyl}phenyl)acetic acid is a derivative of phenylacetic acid, where the phenyl ring is substituted with a trifluoromethoxy group and a carbamoyl group. This structure is related to various compounds that have been studied for their potential in medicinal chemistry, such as anti-inflammatory agents and intermediates in pharmaceutical synthesis.
Synthesis Analysis
The synthesis of related compounds often involves the formation of amide bonds between carboxylic acids and amines. For instance, 2,4-Bis(trifluoromethyl)phenylboronic acid has been used as a catalyst for dehydrative amidation, which could be a relevant method for synthesizing compounds similar to the one . Additionally, substituted (2-phenoxyphenyl)acetic acids with anti-inflammatory activity have been synthesized, indicating that the introduction of halogen substituents can enhance biological activity .
Molecular Structure Analysis
Vibrational spectroscopic investigations, along with computational studies, have been conducted on similar molecules. For example, 5-Chloro-2-[4-(trifluoromethyl)phenylcarbamoyl]phenyl acetate has been studied using Gaussian09 software to optimize its molecular structure and vibrational frequencies . Such studies provide insights into the stability of the molecule, charge transfer, and potential for nonlinear optical properties, which could be relevant for the compound as well .
Chemical Reactions Analysis
The chemical reactivity of phenylacetic acid derivatives can be complex. For instance, the crystal structures of related compounds have shown that hydrogen bonding plays a significant role in their reactivity and interactions . The presence of carboxylic acid groups can lead to the formation of dimers or polymers through hydrogen bonding, which could also be expected for the compound under analysis.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of the trifluoromethoxy group could impart unique electronic properties due to its strong electron-withdrawing effect. The carbamoyl group could also affect the acidity of the adjacent carboxylic acid, potentially altering solubility and reactivity. The anti-inflammatory activity of similar compounds suggests that the substitution pattern on the phenyl ring is crucial for biological activity, which could be an important consideration for the compound .
科学的研究の応用
Reactions with Sulfur Trioxide
Research into the reactions of sulfur trioxide with benzene derivatives, including those with trifluoromethoxy groups, highlights the chemical's reactivity and potential for creating sulfonated products. This study by Ansink and Cerfontain (2010) provides insights into the compound's reactivity and potential applications in creating novel chemical entities, which could be relevant for material science or synthetic chemistry advancements (Ansink & Cerfontain, 2010).
Synthesis of Novel Compounds
In the field of organic synthesis, the use of trifluoroacetic acid as a condensing agent has led to the creation of novel compounds such as 2-acetyl-1-hydroxycarbazoles. This method, explored by Vandana and Prasad (2004), showcases the compound's role in facilitating the synthesis of potentially bioactive molecules, indicating its importance in pharmaceutical and synthetic organic chemistry (Vandana & Prasad, 2004).
Cholinesterase Inhibitors Development
Kos et al. (2021) designed and synthesized a library of novel compounds as potential acetyl- and butyrylcholinesterase inhibitors, utilizing derivatives of the compound for medicinal chemistry applications. This research demonstrates the compound's utility in developing new therapeutics for diseases like Alzheimer's (Kos et al., 2021).
Antimycobacterial Agents
Ali and Shaharyar (2007) synthesized derivatives of 2-{[4-(Trifluoromethoxy)phenyl]carbamoyl}phenyl acetic acid to study their in vitro activity against Mycobacterium tuberculosis. This research highlights the compound's potential in contributing to the development of new antimycobacterial agents, crucial for combating tuberculosis (Ali & Shaharyar, 2007).
Photolytic Transformation Studies
Eriksson, Svanfelt, and Kronberg (2010) explored the photolytic transformation of diclofenac and its derivatives, including the study of transformation products in aqueous solutions. Such studies are vital for understanding the environmental fate and breakdown of pharmaceutical compounds (Eriksson, Svanfelt, & Kronberg, 2010).
作用機序
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors in the body .
Mode of Action
It is known that similar compounds can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure of the compound, which may influence its interaction with its targets .
Biochemical Pathways
Similar compounds have been involved in various biochemical reactions, including suzuki-miyaura cross-coupling . This reaction is a type of carbon-carbon bond-forming reaction, which could potentially affect various biochemical pathways in the body .
Result of Action
Similar compounds have been reported to be potent inhibitors of certain enzymes . This suggests that this compound could potentially have similar inhibitory effects.
特性
IUPAC Name |
2-[2-[[4-(trifluoromethoxy)phenyl]carbamoyl]phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3NO4/c17-16(18,19)24-12-7-5-11(6-8-12)20-15(23)13-4-2-1-3-10(13)9-14(21)22/h1-8H,9H2,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVXWDSDNZTLSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-{[4-(Trifluoromethoxy)phenyl]carbamoyl}phenyl)acetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

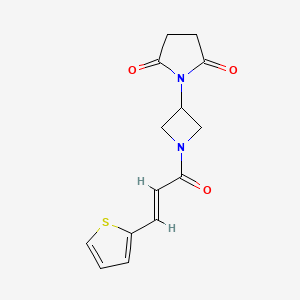
![1-(2-(4-ethylphenyl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2501183.png)
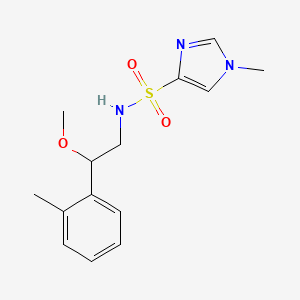
![3-(4-methoxyphenyl)-2-methylsulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2501186.png)
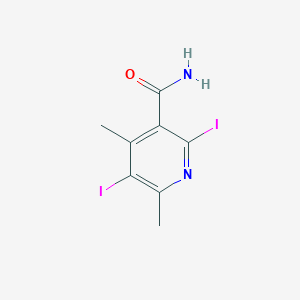
![dimethyl[(1H-pyrazol-4-yl)imino]-lambda6-sulfanone dihydrochloride](/img/structure/B2501188.png)

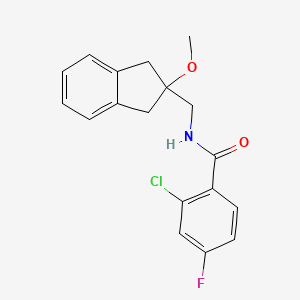
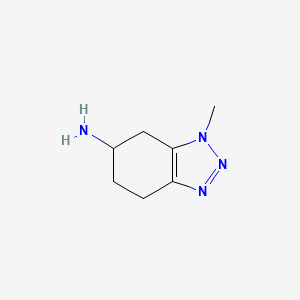
![Ethyl 2-[2-[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2501193.png)
![Methyl 2-(3-phenoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2501195.png)
![8-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]sulfonyl}quinoline](/img/structure/B2501200.png)
